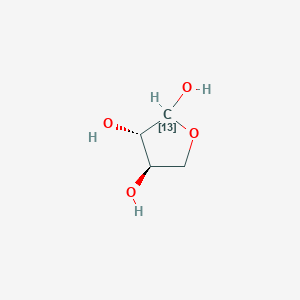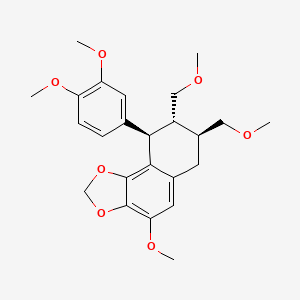![molecular formula C5H10O5 B584070 D-[1,2-13C2]xylose CAS No. 201741-00-6](/img/structure/B584070.png)
D-[1,2-13C2]xylose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-[1,2-13C2]xylose is a monosaccharide of the aldopentose type, which means that it contains five carbon atoms and includes an aldehyde functional group . It is a sugar first isolated from wood, and named for it . D-Xylose is a sugar widely used as a diabetic sweetener in food and beverage . Xylose is also found in some species of Chrysolinina beetles, including Chrysolina coerulans .
Molecular Structure Analysis
The molecular formula of D-[1,2-13C2]xylose is C5H10O5 . The structure of D-[1,2-13C2]xylose includes a ring structure, which can open to form a linear structure . The ring structure can exist in two forms: pyranoses, which feature six-membered C5O rings, and furanoses, which feature five-membered C4O rings .
Physical And Chemical Properties Analysis
D-[1,2-13C2]xylose is a white crystalline solid that is soluble in water . Its molecular weight is 152.12 g/mol . It has a melting point of approximately 150 degrees Celsius . Its specific gravity is d 204 is 1.525 and its refractive index n D20 is 1.517 .
Applications De Recherche Scientifique
Production of Bio-Xylitol
D-[1,2-13C2]xylose can be used to produce bio-xylitol, a five-carbon sugar alcohol with numerous beneficial health properties . It has almost the same sweetness as sucrose but has lower energy value compared to sucrose . Metabolism of xylitol is insulin independent and thus it is an ideal sweetener for diabetics . It is widely used in food products, oral and personal care, and animal nutrition as well .
Xylose Reductase Enzyme
Xylose reductase (XR) is an intermediate inducible enzyme of xylose metabolism responsible for the reduction of xylose into xylitol . It is an intracellular enzyme present in various facultative bacteria, yeasts, molds and algae in their cytoplasm . XR is an emerging industrially important food enzyme due to its major application in production of xylitol .
Natural Sweetener in Food Industry
In the food industry, xylose is used as a natural sweetener in various products, offering a reduced-calorie alternative to traditional sugars . It is particularly popular in sugar-free and diabetic-friendly food items .
Biofuel Production
D-[1,2-13C2]xylose can be used in the production of biofuels . It is a key component in the production of ethanol, a type of biofuel, through the process of fermentation .
Pharmaceutical Applications
Xylose has shown remarkable applications in other industrial sectors such as pharmaceuticals . It is used in the production of xylitol, which is used in the manufacture of various pharmaceutical products .
Textile and Cosmetic Industry
Xylitol, produced from D-[1,2-13C2]xylose, has applications in the textile and cosmetic industries . It is used in the production of various cosmetic products due to its moisturizing properties .
Safety And Hazards
Orientations Futures
D-Xylose has wide applications in industries such as food, pharmaceuticals, and energy and chemical engineering . Understanding its crystal habit and particle size is important for its further application . There are also efforts to improve the ability of mixed-sugar fermentation of Clostridia . These findings pave the way for future research on D-xylose crystals with smaller aspect ratios .
Propriétés
IUPAC Name |
(3R,4S,5R)-(2,3-13C2)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1/i4+1,5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-IQDZQCBXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([13C@H]([13CH](O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-[1,2-13C2]xylose | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![D-[1-13C]Tagatose](/img/structure/B583990.png)

![2H-Oxireno[3,4]cyclobut[1,2-b]indole(9CI)](/img/no-structure.png)






